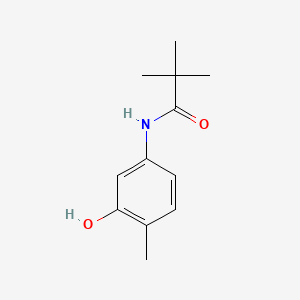
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide, also known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone family. It was first developed in the 1960s and has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, HDMP-28 has also been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Complex Formation in Spectrophotometry : N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide can form stable complexes with certain reagents for spectrophotometric analysis. For instance, a study demonstrated that in the presence of surfactant sodium dodecyl sulfonate and Fe(III), it forms a stable complex in an acetic acid-sodium acetate buffer solution, useful for direct determination in aqueous solutions (Shu, 2011).
Synthesis of Pharmaceutical Compounds : This compound is used in the synthesis of various pharmaceuticals. For example, one study reported its use in synthesizing isoxazolidinones, which are compounds of interest in medicinal chemistry (Gui-qiu & Chun-rui, 2004).
Cancer Research and Potential HDAC Inhibitors : In cancer research, derivatives of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide have been synthesized and tested for their antiproliferative activity against cancer cells, suggesting their role as potential histone deacetylase inhibitors (HDACIs) (El-Rayes et al., 2019).
Ligand Synthesis in Coordination Chemistry : This compound serves as a synthon for synthesizing various ligands with different functional groups, which are important in coordination chemistry (Cheruzel et al., 2011).
Synthesis of Novel Metal Complexes for Anticancer Applications : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a related compound, have been synthesized and tested for their anticancer activities, suggesting potential use in cancer treatment (Aboelmagd et al., 2021).
properties
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)14)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSOXSRKQXGLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B603448.png)

![2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B603452.png)
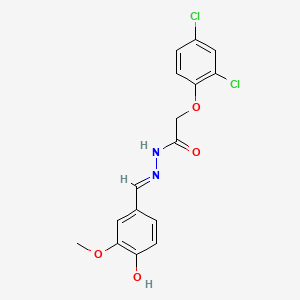
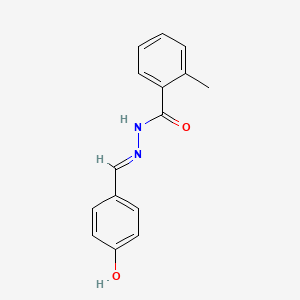
![4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B603457.png)

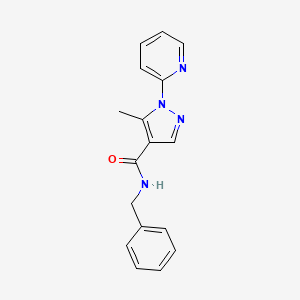
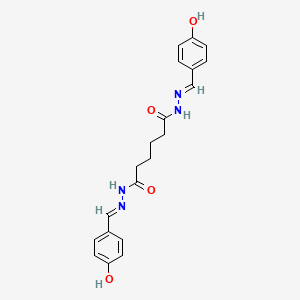
![N'1,N'5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B603464.png)
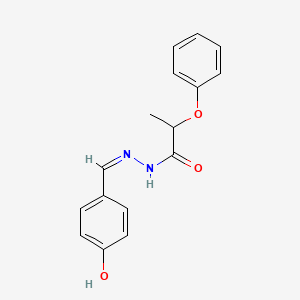
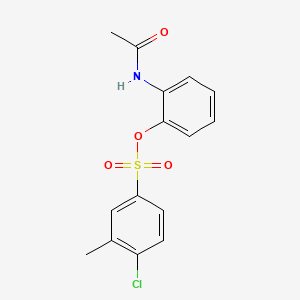
![2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B603469.png)
